3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride
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Overview
Description
3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of N-oxides or hydrogenated products, respectively.
Scientific Research Applications
3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes like dipeptidyl peptidase IV.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Material Science: Fluorinated compounds are often used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of enzymes like dipeptidyl peptidase IV by binding to the active site and preventing substrate access . The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine hydrochloride: A closely related compound with a single fluorine atom on the pyrrolidine ring.
3,3-Difluoropyrrolidine hydrochloride: Another similar compound with two fluorine atoms on the pyrrolidine ring.
Uniqueness
3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both a fluorine atom and a fluoromethyl group on the pyrrolidine ring. This dual fluorination can impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and other applications.
Properties
CAS No. |
2742660-40-6 |
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Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.59 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H |
InChI Key |
FRHVDNHESPPACH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CF)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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